
Stanninane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stanninane, also known as tin hydride, is an inorganic compound with the chemical formula SnH₄. It is a colorless gas and the tin analogue of methane. This compound is a member of the organotin compounds, which are organometallic compounds containing tin-carbon bonds. These compounds have been extensively studied due to their unique properties and wide range of applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Stanninane can be synthesized by the reaction of tin tetrachloride (SnCl₄) with lithium aluminum hydride (LiAlH₄). The reaction proceeds as follows:
SnCl4+LiAlH4→SnH4+LiCl+AlCl3
This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where tin tetrachloride is reacted with lithium aluminum hydride under controlled conditions. The reaction is carefully monitored to ensure the complete conversion of reactants to the desired product. The resulting this compound gas is then purified and stored under appropriate conditions to prevent decomposition.
Analyse Chemischer Reaktionen
Types of Reactions
Stanninane undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form tin dioxide (SnO₂).
Reduction: this compound can be reduced to form elemental tin.
Substitution: this compound can undergo substitution reactions with halogens to form organotin halides.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents such as hydrogen gas can be used to reduce this compound.
Substitution: Halogens such as chlorine or bromine are used in substitution reactions with this compound.
Major Products Formed
Oxidation: Tin dioxide (SnO₂)
Reduction: Elemental tin (Sn)
Substitution: Organotin halides (e.g., trimethyltin chloride)
Wissenschaftliche Forschungsanwendungen
Stanninane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Studied for its potential use in biological systems due to its unique properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which stanninane exerts its effects involves the formation of tin-carbon bonds. These bonds are highly reactive and can participate in various chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific application and the conditions under which the reactions are carried out.
Vergleich Mit ähnlichen Verbindungen
Stanninane is unique among organotin compounds due to its high reactivity and versatility in chemical reactions. Similar compounds include:
Trimethyltin chloride: An organotin compound with three methyl groups attached to the tin atom.
Tributyltin hydride: An organotin compound with three butyl groups attached to the tin atom.
Tetramethyltin: An organotin compound with four methyl groups attached to the tin atom.
Compared to these compounds, this compound has a simpler structure and higher reactivity, making it a valuable reagent in various chemical reactions.
Eigenschaften
CAS-Nummer |
6576-80-3 |
|---|---|
Molekularformel |
C5H10Sn |
Molekulargewicht |
188.84 g/mol |
IUPAC-Name |
1λ2-stanninane |
InChI |
InChI=1S/C5H10.Sn/c1-3-5-4-2;/h1-5H2; |
InChI-Schlüssel |
FJEKUEUBQQWPBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[Sn]CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


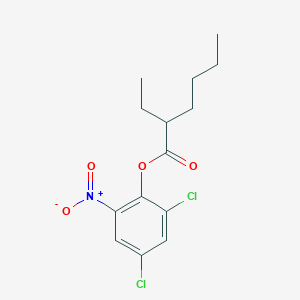
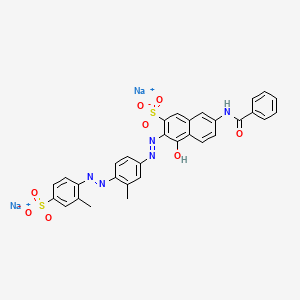
![Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate](/img/structure/B14735681.png)
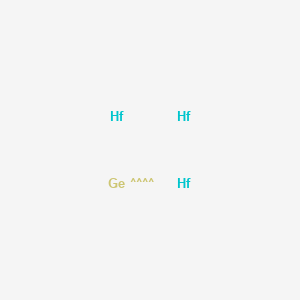



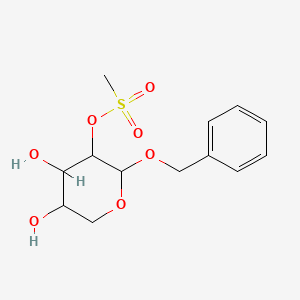
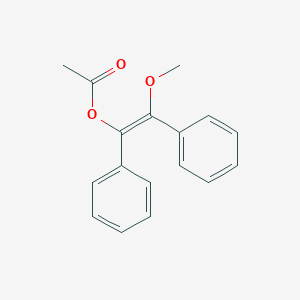
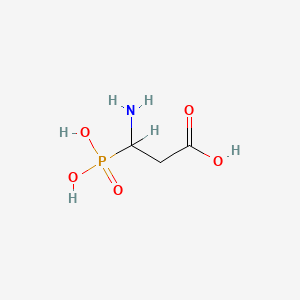
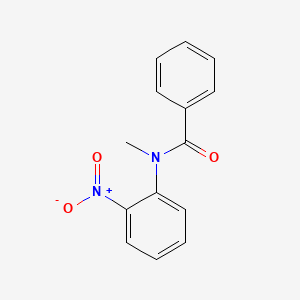
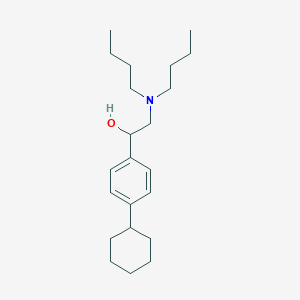
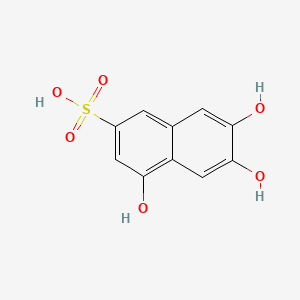
![(3E)-3-[(4-aminophenyl)methylidene]oxolan-2-one](/img/structure/B14735775.png)
